molecular formula C14H8BrN3O2S B8784739 6-Bromo-1-(phenylsulfonyl)-1H-indazole-4-carbonitrile

6-Bromo-1-(phenylsulfonyl)-1H-indazole-4-carbonitrile

Cat. No. B8784739
M. Wt: 362.20 g/mol
InChI Key: CVMLPWLPOPBJNA-UHFFFAOYSA-N
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Patent
US08524751B2

Procedure details

To a solution of 6-bromo-1H-indazole-4-carbonitrile (5 g, 22.52 mmol) in N,N-dimethylformamide (50 ml) was added, in portions, sodium hydride (1.351 g, 33.8 mmol) and the mixture stirred at 20° C. for 15 mins then cooled to 0° C. when benzenesulfonyl chloride (3.16 ml, 24.77 mmol) was added dropwise. The mixture was stirred at 20° C. for 18 h then concentrated in vacuo and the residue partitioned between water (100 ml) and dichloromethane (100 ml). The organic layer was separated by hydrophobic frit and evaporated in vacuo to give the title compound as a yellow solid (7.94 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.351 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:11]#[N:12])[C:5]2[CH:6]=[N:7][NH:8][C:9]=2[CH:10]=1.[H-].[Na+].[C:15]1([S:21](Cl)(=[O:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([C:11]#[N:12])[C:5]2[CH:6]=[N:7][N:8]([S:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)(=[O:23])=[O:22])[C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=2C=NNC2C1)C#N
Name
Quantity
1.351 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.16 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (100 ml) and dichloromethane (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated by hydrophobic frit
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C=2C=NN(C2C1)S(=O)(=O)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.94 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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